molecular formula C9H17NO3 B1279440 Tert-butyl Morpholine-4-carboxylate CAS No. 220199-85-9

Tert-butyl Morpholine-4-carboxylate

Cat. No. B1279440
M. Wt: 187.24 g/mol
InChI Key: JDDPITNKUXPLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl morpholine-4-carboxylate is a chemical compound that is part of a broader class of tert-butyl esters and morpholine derivatives. These compounds are often used in organic synthesis and may have applications in the development of pharmaceuticals and materials due to their unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of tert-butyl morpholine-4-carboxylate derivatives can be achieved through various synthetic routes. For instance, the use of tert-butoxycarbonylation reagents like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been shown to be effective for the functionalization of aromatic and aliphatic amine hydrochlorides and phenols under mild conditions without the need for a base, leading to high yields . Additionally, lithiated tert-butyl cyclopropanecarboxylates have been generated and reacted with different electrophiles to produce α-substituted esters, which can be further processed into carboxylic acids or cyclopropanemethanols .

Molecular Structure Analysis

The molecular structure of tert-butyl morpholine-4-carboxylate derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a related compound, was determined by X-ray crystallographic analysis, revealing that aromatic π-stacking interactions and O–H⋯O hydrogen bonds stabilize the structure in the solid state . Similarly, the crystal structure of a tert-butyl piperazine-1-carboxylate derivative was confirmed by single crystal XRD data, showing weak C–H⋯O interactions and π–π stacking interactions contributing to a three-dimensional architecture .

Chemical Reactions Analysis

Tert-butyl morpholine-4-carboxylate and its derivatives undergo various chemical reactions that are influenced by the reaction conditions. For instance, tert-butyl 2-phenyl-2-oxazoline-4-carboxylate undergoes α-alkylation and β-elimination reactions that are highly dependent on the base used, with phase-transfer catalytic conditions favoring α-alkylation and t-BuOK in DMF leading to β-elimination . Additionally, asymmetric Mannich reactions have been employed to synthesize chiral tert-butyl phenylmorpholine derivatives with high enantiomeric excess, which are important for the production of systemic fungicides like fenpropimorph .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl morpholine-4-carboxylate derivatives are characterized by their stability, reactivity, and potential biological activity. For example, the tert-butyl piperazine-1-carboxylate derivative synthesized in one study was screened for its in vitro antibacterial and anthelmintic activity, exhibiting moderate anthelmintic activity . The crystal structure of a p-tert-butylcalix arene – N-methyl-morpholine complex also highlights the importance of non-covalent interactions in the solid state, which can influence the physical properties of these compounds .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Tert-butyl Morpholine-4-carboxylate has been utilized in the novel synthesis of various morpholine derivatives. For instance, it has been used in diastereoselective transformations into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, which is a precursor for further chemical modifications (D’hooghe et al., 2006).

  • This compound has also been involved in the synthesis of complex molecular structures like the (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. This illustrates its role in the formation of specific chiral molecules (Wang et al., 2011).

Pharmaceutical and Medicinal Chemistry

  • It serves as a building block in the synthesis of compounds with potential medicinal applications. For example, it has been used in the synthesis of p38alpha MAP kinase inhibitors, which are important in treating autoimmune diseases (Regan et al., 2003).

Antimicrobial Studies

  • Tert-butyl Morpholine-4-carboxylate derivatives have been synthesized and evaluated for antimicrobial properties, showing moderate to good antibacterial and antifungal activity (Nagavelli et al., 2014).

Chemical Kinetics and Reactions

  • The compound's derivatives have been studied for their reaction kinetics, such as in the acid-basic interaction with nitrogen-containing bases, highlighting its role in understanding chemical reaction mechanisms (Petrov et al., 2013).

Enantioselective Synthesis

  • Its derivatives have been used in enantioselective synthesis processes, such as in the preparation of N-Boc-morpholine-2-carboxylic acids, crucial for creating stereoselective compounds (Fish et al., 2009).

Polymer Science

  • In polymer science, derivatives of Tert-butyl Morpholine-4-carboxylate have been used in the study of copolymers, such as in the free radical copolymerization of tert-butyl methacrylate with isocyanates (Ferbitz & Mormann, 2003).

Crystallography

  • The crystal structure of its compounds, like the 2,6-Di-tert-butyl-4-(morpholinomethyl)phenol monohydrate, has been studied, contributing to the field of crystallography and molecular design (Zeng & Ren, 2008).

Safety And Hazards

Tert-butyl Morpholine-4-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

tert-butyl morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-4-6-12-7-5-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDPITNKUXPLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465736
Record name Tert-butyl Morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl Morpholine-4-carboxylate

CAS RN

220199-85-9
Record name Tert-butyl Morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl Morpholine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl Morpholine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl Morpholine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl Morpholine-4-carboxylate
Reactant of Route 5
Tert-butyl Morpholine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl Morpholine-4-carboxylate

Citations

For This Compound
8
Citations
SP Gondake - Recent Research Trends in, 2021 - muktanandcollege.org
The protecting group plays important role in synthesis of multifunctional targets. A simple rapid efficient and green method for chemo-selective N-Boc protection of amines using Lithium …
Number of citations: 0 muktanandcollege.org
R Mittal, A Mishra, SK Awasthi - Synthesis, 2020 - thieme-connect.com
… Next, the reaction was performed using SrGO (5 mg) at room temperature in DCM, ethanol, 1,4-dioxane, acetonitrile, and under reflux in acetonitrile; tert-butyl morpholine-4-carboxylate …
Number of citations: 7 www.thieme-connect.com
SP Gondake, SR Kshirsagar, AS Pise, VS Kapase… - 2020 - academia.edu
The protecting group plays important role in synthesis of multifunctional targets. A simple rapid efficient and green method for chemo-selective N-Boc protection of amines using Lithium …
Number of citations: 2 www.academia.edu
R Zeng, L Bao, H Sheng, L Sun, M Chen, Y Feng… - RSC …, 2016 - pubs.rsc.org
Heterobimetallic dinuclear lanthanide alkoxide complexes Ln2Na8(OCH2CH2NMe2)12(OH)2 [Ln: I (Nd), II (Sm), III (Yb) and IV (Y)] were used as efficient acid–base bifunctional …
Number of citations: 15 pubs.rsc.org
NPR Onuska - 2021 - search.proquest.com
Photoinduced electron transfer (PET) can be defined as the promotion of an electron transfer reaction through absorption of a photon by a reactive species in solution. Photoredox …
Number of citations: 3 search.proquest.com
M Shailaja, A Manjula, BV Rao - Synthetic Communications, 2011 - Taylor & Francis
A new clean protocol for protection of aryl and aliphatic amines with t-butoxycarbonyl (t-BOC) and benzyloxycarbonyl (Cbz) catalyzed by simple (bromodimethyl)sulfonium bromide has …
Number of citations: 16 www.tandfonline.com
AR Robert, GR Kumar, TS Kumar, S Maddila… - Chemical Data …, 2020 - Elsevier
A facile and suitable approach has been improved to protect different amines including sterically hindered amino acid esters using Boc-Oxyma, as their carbamates in the presence of …
Number of citations: 3 www.sciencedirect.com
S Periyasamy, S Subbiah - Journal of Chemical and …, 2016 - researchgate.net
Commercially available sodium iodide was found to be one of the best catalyst and practically an efficient protocol for the protection of various structurally and electronically divergent …
Number of citations: 4 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.